![molecular formula C20H18N4O2S B2996850 N-(4-methylbenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251693-63-6](/img/structure/B2996850.png)
N-(4-methylbenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions under specific conditions . For instance, the synthesis of related triazolo[4,3-a]pyridine derivatives has been reported, which involves the use of 2,3-dichloropyridine and hydrazine hydrate .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (^1H NMR), and Carbon-13 Nuclear Magnetic Resonance (^13C NMR) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of certain derivatives with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate under different experimental settings has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the melting point, yield, and spectroscopic data can be obtained through experimental procedures .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
This compound has been identified as a potential antimalarial agent. Studies have shown that derivatives of [1,2,4]triazolo[4,3-a]pyridine sulfonamides exhibit good in vitro activity against Plasmodium falciparum , the parasite responsible for the most lethal form of malaria. The compound’s effectiveness is attributed to its ability to inhibit falcipain-2, a crucial enzyme in the parasite’s life cycle .
Antibacterial Properties
Research indicates that [1,2,4]triazolo[4,3-a]pyridine sulfonamides possess antibacterial properties. Some derivatives have demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. These findings suggest the potential of this compound class in developing new antibacterial drugs .
Antifungal Applications
The [1,2,4]triazolo[4,3-a]pyridine scaffold has been found to have significant antifungal activities. Compounds with this structure have shown effectiveness against a variety of fungal pathogens, including Phyllosticta Pirina and Candida albicans , which are known to cause diseases in plants and humans, respectively .
Anti-Tumor Activity
Some [1,2,4]triazolo[4,3-a]pyridine derivatives have been discovered to exhibit anti-tumor properties. They have been tested against various cancer cell lines, such as A549 (lung carcinoma) , MCF-7 (breast cancer) , and HeLa (cervical cancer) , showing promising results. These compounds may act as inhibitors of specific kinases involved in tumor growth and proliferation .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-16-7-9-17(10-8-16)13-24(18-5-3-2-4-6-18)27(25,26)19-11-12-20-22-21-15-23(20)14-19/h2-12,14-15H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRKMPCCVVKPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2996769.png)
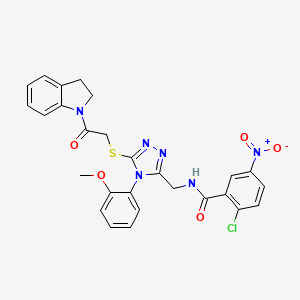
![5-Fluorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2996775.png)
![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2996776.png)
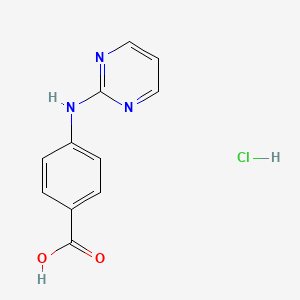
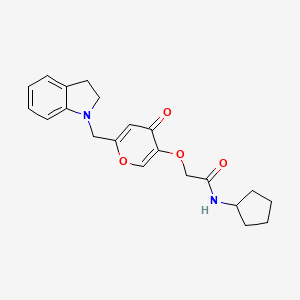
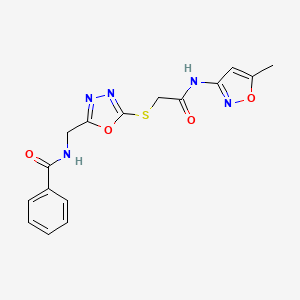
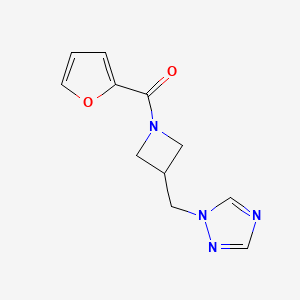
![1-methyl-2-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2996785.png)
![2-[2-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2996786.png)
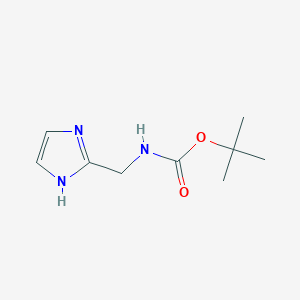
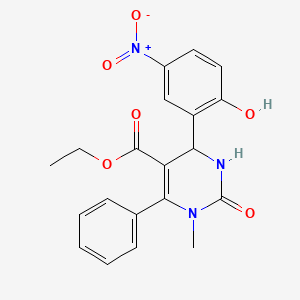
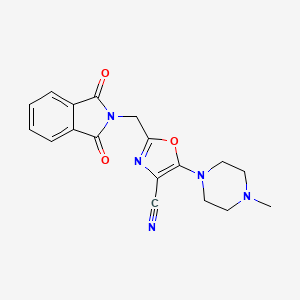
![N-(2,5-dimethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996790.png)